Peucenidin
Overview
Description
Peucenidin is a naturally occurring compound classified as a coumarin derivative. It is primarily found in the roots of the plant Ferulopsis hystrix, which belongs to the Apiaceae family. This compound has garnered attention due to its potential gastroprotective and antioxidant properties .
Scientific Research Applications
Chemistry: Peucenidin serves as a model compound for studying the chemical behavior of coumarin derivatives.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Peucenidin can be synthesized through various organic reactions involving the esterification of vaginidiol with acetic and senecioic acids. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Ferulopsis hystrix using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. These methods allow for the precise identification and quantification of this compound, ensuring its purity for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Peucenidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced biological activities .
Mechanism of Action
Peucenidin exerts its effects primarily through its antioxidant properties. It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and glutathione peroxidase. This mechanism helps protect cells from oxidative damage and supports overall cellular health .
Comparison with Similar Compounds
Peucenidin is unique among coumarin derivatives due to its specific esterification pattern. Similar compounds include:
Skimmin: Another coumarin derivative found in Ferulopsis hystrix, known for its gastroprotective properties.
Smyrniorin: A coumarin derivative with a different esterification pattern, exhibiting distinct biological activities.
Athamantin: Another coumarin derivative with unique chemical properties.
This compound stands out due to its specific combination of acetic and senecioic acid esterification, which contributes to its unique biological activities .
Properties
IUPAC Name |
2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)28-21(4,5)20-19(25-12(3)22)17-14(26-20)8-6-13-7-9-15(23)27-18(13)17/h6-10,19-20H,1-5H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLKDGZSNPIHNO-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186701 | |
Record name | 2-Butanoic acid, 3-methyl-, 1-(9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo(2,3-h)-1-benzopyran-8-yl)-1-methylethyl ester, (8S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33044-93-8 | |
Record name | 2-Butenoic acid, 3-methyl-, 1-[(8S,9R)-9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-8-yl]-1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33044-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peucenidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanoic acid, 3-methyl-, 1-(9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo(2,3-h)-1-benzopyran-8-yl)-1-methylethyl ester, (8S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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